PPARγ Agonist Activity: 20(S)-Rg3 Exhibits 10-Fold Higher Potency than 20(R)-Rg3
20(S)-Rg3 acts as a PPARγ agonist to promote angiogenesis, an effect that is significantly more potent than its R-epimer counterpart. The differential binding is attributed to the chiral center of 20(S)-Rg3 forming a critical hydrogen bond with Tyr473 of the PPARγ ligand binding domain [1].
| Evidence Dimension | PPARγ Agonist Activity |
|---|---|
| Target Compound Data | 10-fold higher activity relative to 20(R)-Rg3 |
| Comparator Or Baseline | 20(R)-ginsenoside Rg3 |
| Quantified Difference | 10-fold |
| Conditions | Reporter gene assay; computer modeling of PPARγ ligand binding domain |
Why This Matters
This 10-fold difference in PPARγ activation dictates the selection of the S-epimer for studies on angiogenesis, vascular biology, or metabolic regulation where PPARγ signaling is a key endpoint.
- [1] Kwok, H. H., Guo, G. L., Lau, J. K., Cheng, Y. K., Wang, J. R., Jiang, Z. H., Keung, M. H., Mak, N. K., Yue, P. Y., & Wong, R. N. (2012). Stereoisomers ginsenosides-20(S)-Rg₃ and -20(R)-Rg₃ differentially induce angiogenesis through peroxisome proliferator-activated receptor-gamma. Biochemical Pharmacology, 83(7), 893-902. View Source
